Trimethyloxonium tetrafluoroborate
Overview
Description
Synthesis Analysis
The synthesis of Trimethyloxonium tetrafluoroborate involves the exchange of dimethyl ether into triethyloxonium tetrafluoroborate. The process is detailed by Duguid, Nystrom, and Hager (1971), who developed assays for both the concentration and specific activity of the oxonium salt. Their research highlights the relative advantages of using the methyl reagent over the ethyl reagent, indicating a preference for Trimethyloxonium tetrafluoroborate in certain synthetic applications (Duguid, Nystrom, & Hager, 1971).
Molecular Structure Analysis
Although specific studies focusing solely on the molecular structure analysis of Trimethyloxonium tetrafluoroborate within the provided references were not highlighted, the molecular structure plays a crucial role in its reactivity and applications. The compound's structure, featuring a positively charged oxonium ion paired with a tetrafluoroborate anion, makes it a highly reactive methylating agent. This reactivity is fundamental to its use in various organic transformations.
Chemical Reactions and Properties
Trimethyloxonium tetrafluoroborate is extensively used as a derivatizing reagent, particularly in transforming organic acids into their methyl esters, as noted by Liebich and Gešele (1999). Their work demonstrates the reagent's efficiency in reacting with acids in aqueous solutions, providing a safer and more efficient alternative to diazomethane for derivatization purposes (Liebich & Gešele, 1999). Moreover, Ritter, Poschenrieder, and Bracher (2009) have identified a mixture of triethyloxonium tetrafluoroborate and 1,2-dimethoxyethane as a versatile substitute for Trimethyloxonium tetrafluoroborate in O-methylation reactions, highlighting its broad utility in organic synthesis (Ritter, Poschenrieder, & Bracher, 2009).
Physical Properties Analysis
The references provided do not specifically address the physical properties of Trimethyloxonium tetrafluoroborate in isolation. However, the compound's physical properties, such as its solid state at room temperature and its stability under specific conditions, are implicit in its handling and application in various research contexts. These properties are critical for its storage, manipulation, and use in laboratory settings.
Chemical Properties Analysis
Trimethyloxonium tetrafluoroborate's chemical properties, including its role as a methylating agent and its reactivity towards various substrates, are central to its applications in organic chemistry. For instance, Keck, Mclaws, and Wager (2000) explored its ability to convert tertiary amides directly to methyl esters, showcasing its utility in modifying chemical structures with high efficiency (Keck, Mclaws, & Wager, 2000). Furthermore, its application in derivatization for enhanced detection and identification by EI-GC-MS and GC-FPD in forensic science highlights its versatile chemical properties (Valdez, Marchioretto, Leif, & Hok, 2018).
Scientific Research Applications
Application in Chromatography and Mass Spectrometry
Trimethyloxonium tetrafluoroborate (TMO) is used as a derivatising reagent in the analysis of urinary organic acids by capillary gas chromatography-mass spectrometry (GC-MS). This method is an alternative to using diazomethane and simplifies sample preparation, improving the speed of analysis. TMO reacts with acids in aqueous solutions, allowing direct application to native urine, making it efficient for profiling organic acids (Liebich & Gešele, 1999).
Involvement in Thermal Decomposition Studies
The thermal decomposition of trimethyloxonium salts, including tetrafluoroborate, has been studied in relation to the conversion of methanol into hydrocarbons. This study provides insights into the chemical behavior of trimethyloxonium salts under different temperature conditions, especially in radical-type reaction conditions (Rimmelin et al., 1986).
Role in O-Methylation Reactions
Trimethyloxonium tetrafluoroborate has been studied as a reagent in O-methylation reactions. Its substitute, the triethyloxonium tetrafluoroborate/1,2-dimethoxyethane mixture, shows versatility and cost-effectiveness for O-methylations in various chemical compounds (Ritter et al., 2009).
Synthesis and Assay Development
The synthesis and assay of high specific activity of 14 C-trimethyloxonium tetrafluoroborate have been explored. This research includes developing assays for the concentration and specific activity of the oxonium salt, offering insights into its relative advantages over other reagents (Duguid et al., 1971).
Enhancing Detection in Forensic Science
In forensic science, TMO·BF4 is used for the derivatization of phosphonic and aminoethylsulfonic acids related to nerve agents in soils, enhancing their detection and identification by electron ionization GC-MS and GC-FPD. This application shows the utility of TMO·BF4 in complex sample analysis and time-sensitive situations, such as proficiency tests by the Organisation for the Prohibition of Chemical Weapons (OPCW) (Valdez et al., 2018).
properties
IUPAC Name |
trimethyloxidanium;tetrafluoroborate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O.BF4/c1-4(2)3;2-1(3,4)5/h1-3H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZVZBKHWOFJNCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.C[O+](C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BF4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20883377 | |
Record name | Trimethyloxonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyloxonium tetrafluoroborate | |
CAS RN |
420-37-1 | |
Record name | Trimethyloxonium tetrafluoroborate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=420-37-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxonium, trimethyl-, tetrafluoroborate(1-) (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Trimethyloxonium tetrafluoroborate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20883377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trimethyloxonium tetrafluoroborate(1-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.360 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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